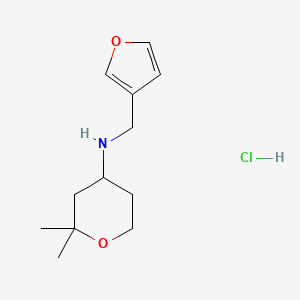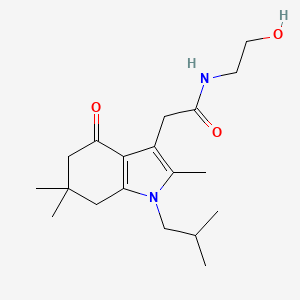
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with potential therapeutic applications. It is commonly referred to as Furfurylamine or FFAH. This compound is synthesized using a multi-step process that involves the reaction of furfural with methylamine, followed by reduction and hydrochloride salt formation.
Mécanisme D'action
The mechanism of action of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is its relatively simple synthesis method. However, one of the limitations is its low yield, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride involves the reaction of furfural with methylamine. This reaction produces N-(furfuryl)methylamine, which is then reduced using sodium borohydride to yield N-(furfuryl)methanamine. The final step involves the formation of the hydrochloride salt of N-(furfuryl)methanamine using hydrochloric acid. The yield of this process is approximately 60%.
Applications De Recherche Scientifique
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride has been studied for its potential therapeutic applications. Research has shown that this compound has anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2)7-11(4-6-15-12)13-8-10-3-5-14-9-10;/h3,5,9,11,13H,4,6-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVOGDDQMFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=COC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)

![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)

![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)

![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)